Dybowskin-2CDYb

Gram‑positive selectivity sequence‑activity relationship antimicrobial spectrum engineering

Dybowskin-2CDYb (also independently reported as chensinin-1 or ulmin-1) is an 18‑residue, linear, cationic antimicrobial peptide (AMP) originally identified from skin secretions of the Chinese brown frogs Rana dybowskii and Rana chensinensis. Its primary sequence (SAVGRHSRRFGLRKHRKH) is unusually rich in arginine and histidine (10 basic residues, zero acidic residues), conferring a high net charge of +10 and an isoelectric point of 12.6.

Molecular Formula
Molecular Weight
Cat. No. B1576884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDybowskin-2CDYb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dybowskin-2CDYb – Structural and Functional Baseline for an Arg/His-Rich Amphibian Antimicrobial Peptide


Dybowskin-2CDYb (also independently reported as chensinin-1 or ulmin-1) is an 18‑residue, linear, cationic antimicrobial peptide (AMP) originally identified from skin secretions of the Chinese brown frogs Rana dybowskii and Rana chensinensis [1]. Its primary sequence (SAVGRHSRRFGLRKHRKH) is unusually rich in arginine and histidine (10 basic residues, zero acidic residues), conferring a high net charge of +10 and an isoelectric point of 12.6 [2]. Unlike most amphibian skin AMPs, the C‑terminus is free (non‑amidated), and the peptide adopts a predominantly random‑coil conformation in aqueous solution, distinguishing it from the α‑helical or β‑sheet structures typical of the brevinin, temporin, and esculentin families isolated from the same source organism [3].

Why In‑Class Amphibian AMPs Cannot Substitute for Dybowskin-2CDYb in Gram‑Positive‑Selective Applications


Amphibian skin secretes a complex cocktail of AMPs from structurally diverse families (brevinins, temporins, japonicins, esculentins) that share broad Gram‑positive and Gram‑negative activity but also exhibit variable haemolysis, cytotoxicity, and structural lability [1]. Dybowskin-2CDYb stands apart because its Gram‑positive‑selective antimicrobial spectrum, near‑zero haemolytic activity, and unique aperiodic solution structure arise from a single amino‑acid substitution (Gly→Ser at position 7) relative to its closest paralog dybowskin-2CDYa, which possesses broad‑spectrum activity [2]. Substituting another in‑class AMP such as brevinin‑1CDYa or temporin‑1CEa would introduce Gram‑negative activity and measurable haemolysis, undermining experiments that require selective Gram‑positive targeting or minimal eukaryotic membrane perturbation. The quantitative evidence presented below demonstrates that these functional differences are not interchangeable and must guide peptide selection for specific research or industrial antimicrobial discovery programs.

Quantitative Differentiation Evidence for Dybowskin-2CDYb Versus Closest Analogs in Antimicrobial Peptide Selection


Single Amino Acid Substitution (Gly7→Ser) Reverses Gram‑Negative Activity Relative to Dybowskin-2CDYa

Dybowskin-2CDYb differs from its closest paralog, dybowskin-2CDYa, by a single residue at position 7 (Ser in 2CDYb vs. Gly in 2CDYa; sequences SAVGRHSRRFGLRKHRKH vs. SAVGRHGRRFGLRKHRKH) [1]. This single substitution abolishes activity against Gram‑negative bacteria: dybowskin-2CDYb is inactive against Escherichia coli at the highest concentrations tested, whereas dybowskin-2CDYa exhibits potent anti‑E. coli activity (MIC = 3 µM) [2][3]. Conversely, both peptides retain activity against Gram‑positive Bacillus cereus, though dybowskin-2CDYb requires a higher concentration (11.6 µM vs. 14.4 µM for 2CDYa against B. cereus in separate assays) [4][5]. This shift from broad‑spectrum to Gram‑positive‑selective activity is a direct consequence of the Gly→Ser substitution and represents a rare, well‑defined structure‑activity relationship within the amphibian AMP family.

Gram‑positive selectivity sequence‑activity relationship antimicrobial spectrum engineering

Superior Haemocompatibility: Zero Haemolytic Activity up to 500 µM vs. Class‑Representative Haemolysis

Dybowskin-2CDYb (chensinin-1) exhibits no haemolytic activity on human erythrocytes at concentrations up to 500 µM [1]. In contrast, the in‑class brevinin-1CDYa peptide isolated from the same R. dybowskii skin secretion displays weak but detectable haemolytic activity against human erythrocytes at comparable concentrations (HC50 > 300 µM, but haemolysis observed) [2]. Temporin‑1CEa, another co‑isolated AMP, possesses moderate haemolytic activity that has prompted systematic re‑engineering efforts to reduce its toxicity [3]. The quantitative haemocompatibility advantage of dybowskin-2CDYb translates to a substantially wider predicted therapeutic window for Gram‑positive‑selective applications.

haemocompatibility therapeutic index eukaryotic membrane selectivity

Rapid Bactericidal Kinetics and Prolonged Post‑Antibiotic Effect (>5 h) Against Bacillus cereus

Dybowskin-2CDYb (chensinin-1) displays rapid bactericidal kinetics against Gram‑positive Bacillus cereus: at 2× MIC, it achieves complete killing, and the post‑antibiotic effect (PAE) exceeds 5 hours [1]. While time‑kill data for dybowskin-2CDYa are available through its engineered derivative AWRK6 (which is 2‑ to 4‑fold more potent than the parent Dy2 peptide), the native dybowskin-2CDYa (Dy2) exhibits slower killing kinetics, and AWRK6 was specifically designed to overcome this limitation [2]. The prolonged PAE of dybowskin-2CDYb is particularly notable because it suggests sustained suppression of bacterial regrowth after peptide clearance, a pharmacodynamic advantage not explicitly demonstrated for the brevinin or temporin family members co‑isolated from the same frog skin [3].

time‑kill kinetics post‑antibiotic effect bactericidal rate

LPS‑Induced Oligomerization Prevents Outer Membrane Translocation – A Unique Gram‑Negative Resistance Mechanism

Unlike most cationic amphibian AMPs that penetrate the Gram‑negative outer membrane via self‑promoted uptake, dybowskin-2CDYb (chensinin-1) is uniquely trapped by lipopolysaccharide (LPS) at the outer membrane surface. LPS binding induces peptide oligomerization, physically preventing translocation across the outer membrane and thereby conferring intrinsic Gram‑negative resistance [1]. This LPS‑oligomerization mechanism has not been reported for dybowskin-2CDYa, which readily traverses the outer membrane to reach the cytoplasmic membrane of E. coli (MIC = 3 µM) [2]. The LPS‑trapping phenomenon also distinguishes dybowskin-2CDYb from brevinin and temporin family peptides, which typically permeabilize both Gram‑positive and Gram‑negative membranes [3]. This mechanism represents a structurally encoded selectivity filter that can be exploited for designing Gram‑positive‑specific anti‑infectives or LPS‑sequestering agents.

lipopolysaccharide interaction outer membrane barrier mode of action

Aperiodic Solution Structure (Random Coil in Water) Contrasts with α‑Helical/Brevinin‑Fold Peptides from the Same Source

Circular dichroism (CD) spectroscopy reveals that dybowskin-2CDYb adopts an aperiodic (random coil) structure in water and only partially folds (20% β‑strand, 8% α‑helix, remainder random coil) in membrane‑mimetic trifluoroethanol or SDS environments [1]. This contrasts markedly with the predominantly α‑helical conformations of brevinin‑1, temporin, and japonicin family peptides co‑isolated from R. dybowskii [2] and with the engineered derivative AWRK6 (derived from dybowskin-2CDYa), which exhibits a well‑organized α‑helical structure in membrane‑mimetic solvents [3]. The random‑coil propensity of dybowskin-2CDYb is structurally encoded by its unique Arg/His‑rich sequence and the Gly→Ser substitution, and it directly contributes to the peptide's distinct membrane interaction profile and Gram‑positive selectivity.

secondary structure circular dichroism conformational plasticity

Chemometric Physicochemical Differentiation: Unique Boman Index and Aliphatic Index vs. Dybowskin-2CDYa and Japonicin‑1CDYa

Computational physicochemical parameterization highlights systematic differences between dybowskin-2CDYb and its nearest paralogs that are relevant for in silico screening and procurement specification. Dybowskin-2CDYb exhibits a Boman index (protein‑binding potential) of −90.85, markedly more negative than dybowskin-2CDYa (−86.51), and substantially different from the hydrophobic japonicin‑1CDYa (+15.46) [1][2]. The aliphatic index of dybowskin-2CDYb (43.33) is identical to that of dybowskin-2CDYa (43.33) but dramatically lower than japonicin‑1CDYa (111.43) or temporin family peptides, reflecting the high arginine content and low aliphatic side‑chain volume [3]. These computed parameters directly correlate with the observed solubility, aggregation propensity, and membrane partitioning behaviour that differentiate these otherwise similar‑length (18‑residue) amphibian AMPs.

physicochemical profiling Boman index computational peptide selection

Optimal Research and Industrial Deployment Scenarios for Dybowskin-2CDYb Based on Quantitative Differentiation Evidence


Gram‑Positive‑Selective Antimicrobial Discovery Programs Requiring Negligible Gram‑Negative Collateral Damage

Dybowskin-2CDYb is the preferred starting scaffold when the research objective is a Gram‑positive‑only antimicrobial agent. Its complete inactivity against Gram‑negative bacteria [1] and the mechanistic basis for this selectivity (LPS‑induced oligomerization trapping at the outer membrane) [2] provide a rationally engineered selectivity filter that cannot be achieved with dybowskin-2CDYa, which potently inhibits E. coli (MIC 3 µM) [3]. This scenario applies to microbiome‑sparing antibiotic development and studies of selective membrane targeting.

High‑Safety‑Margin Therapeutic Lead Identification Where Haemocompatibility Is Paramount

For programs where haemolytic toxicity is a critical go/no‑go criterion, dybowskin-2CDYb offers an experimentally verified zero‑haemolysis phenotype at concentrations up to 500 µM [1], a threshold that exceeds the haemolytic tolerance of brevinin‑1CDYa (HC50 >300 µM but haemolysis observed) [2] and temporin‑1CEa (moderate haemolytic activity) [3]. This reduces the need for initial haemotoxicity engineering and accelerates lead optimization timelines.

Mechanistic Studies of LPS‑Peptide Interactions and Outer Membrane Barrier Function

Dybowskin-2CDYb is uniquely suited as a probe for studying LPS‑mediated peptide oligomerization and outer membrane exclusion mechanisms [1]. Unlike dybowskin-2CDYa, which bypasses the outer membrane [2], or brevinin/temporin peptides that permeabilize both membranes non‑specifically [3], dybowskin-2CDYb's LPS‑trapping behaviour makes it an ideal tool for dissecting the structural determinants of outer membrane permeability and for screening compounds that modulate LPS‑peptide interactions.

Structure‑Guided Design of Non‑α‑Helical Antimicrobial Peptides Exploiting Aperiodic Conformations

The random‑coil solution structure of dybowskin-2CDYb (8% α‑helix, 20% β‑strand in membrane‑mimetic environments) [1] presents an alternative structural paradigm to the α‑helical dominance of most amphibian AMPs [2]. Structure‑activity relationship (SAR) studies aimed at developing non‑helical, membrane‑active peptides can exploit dybowskin-2CDYb as a template, particularly because its single‑residue difference from dybowskin-2CDYa provides a built‑in comparative system for isolating the conformational determinants of antimicrobial spectrum and selectivity [3].

Quote Request

Request a Quote for Dybowskin-2CDYb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.